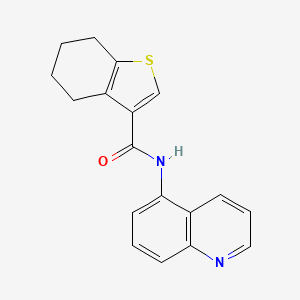

![molecular formula C19H19FN2O B5622416 3-{[benzyl(methyl)amino]methyl}-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5622416.png)

3-{[benzyl(methyl)amino]methyl}-6-fluoro-2-methyl-4-quinolinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a fluorinated quinolinol derivative, a category known for its diverse biological activities and chemical properties. This particular molecule, due to its unique structural features, including a fluorine atom and a benzyl(methyl)amino)methyl group attached to the quinoline core, is of interest for various chemical and biological studies.

Synthesis Analysis

The synthesis of fluorinated quinolinones and their derivatives, including compounds similar to 3-{[benzyl(methyl)amino]methyl}-6-fluoro-2-methyl-4-quinolinol, often involves complex reactions that introduce fluorine and other substituents into the quinoline nucleus. Innovative, efficient, and environmentally friendly methods for synthesizing such compounds include one-pot biocatalytic processes and reactions in alternative solvents like lemon juice (Petronijevic, et al., 2017).

Molecular Structure Analysis

The molecular structure of fluorinated quinolinol derivatives is characterized by the presence of a quinoline core, substituted with various groups that influence its chemical behavior and biological activity. Crystal structure determination and analysis play a crucial role in understanding the intermolecular interactions and molecular geometry, which are critical for the compound's reactivity and function (Vaksler, et al., 2023).

Chemical Reactions and Properties

Fluorinated quinolinols participate in a variety of chemical reactions, leveraging the reactivity of the fluorine atom and the nucleophilic sites on the quinoline nucleus. These compounds can undergo nucleophilic substitution, addition reactions, and serve as key intermediates in the synthesis of more complex heterocyclic compounds. The presence of fluorine significantly affects the compound's electronic properties and reactivity (Smith, et al., 1996).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are influenced by its molecular geometry and the nature of its substituents. These properties are essential for determining the compound's suitability for various applications and its behavior in different environments.

Chemical Properties Analysis

This compound's chemical properties, including acidity, basicity, and photophysical behavior, are determined by its structural elements. The fluorine atom, in particular, imparts unique electronic characteristics that can enhance the compound's stability, reactivity towards nucleophiles, and potential for forming hydrogen bonds. Studies on similar fluorinated heterocyclic compounds highlight the impact of substitution patterns on their chemical behavior and interactions with biological targets (Gao, et al., 2007).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential biological activities, particularly in relation to its potential inhibitory effects on acetylcholinesterase and beta-amyloid aggregation . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

Eigenschaften

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]-6-fluoro-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O/c1-13-17(12-22(2)11-14-6-4-3-5-7-14)19(23)16-10-15(20)8-9-18(16)21-13/h3-10H,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZADZIYSRIIIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CN(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(1-methyl-1H-tetrazol-5-yl)thio]-5-nitroquinoline](/img/structure/B5622352.png)

![N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5622356.png)

![4-(2-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino}ethyl)phenol](/img/structure/B5622359.png)

![N-[(2-propyl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5622384.png)

![[8-(1,1-dimethylpropyl)-1-oxa-4-azaspiro[4.5]decane-3,3-diyl]dimethanol](/img/structure/B5622392.png)

![N,N-dimethyl-2-{2-[1-(1-pyrrolidinylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5622398.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-phenylethanone](/img/structure/B5622409.png)

![2-[(2-methoxyphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B5622423.png)

![9-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622427.png)

![2-methyl-9-[(2'-methylbiphenyl-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622435.png)

![(2-methoxyphenyl)[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B5622443.png)